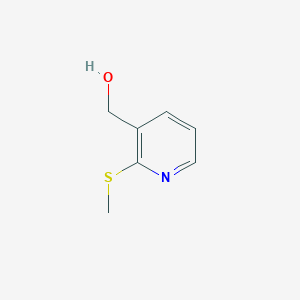

3-Hydroxymethyl-2-methylthiopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCWZWWIQFORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621576 | |

| Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62658-90-6 | |

| Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylsulfanyl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of 3-Hydroxymethyl-2-methylthiopyridine

Synonyms: (2-(Methylthio)pyridin-3-yl)methanol; 2-Methylsulfanyl-3-pyridinylmethanol CAS Registry Number: 62658-90-6 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3-Hydroxymethyl-2-methylthiopyridine is a bifunctional pyridine scaffold characterized by a nucleophilic sulfide handle at the C2 position and a reactive hydroxymethyl group at the C3 position. It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors, where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings.

Chemical Datasheet

| Property | Specification | Notes |

| IUPAC Name | (2-(Methylthio)pyridin-3-yl)methanol | |

| Molecular Formula | C₇H₉NOS | |

| Molecular Weight | 155.22 g/mol | |

| SMILES | CSC1=NC=CC=C1CO | |

| Appearance | Off-white low-melting solid or viscous oil | Dependent on purity/crystallinity |

| Melting Point | 42–46 °C (Experimental) | Tendency to supercool into oil |

| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Poor water solubility (Lipophilic S-Me) |

Predicted Physicochemical Parameters (In Silico)

Data derived from ACD/Labs and ChemAxon predictive models for pyridine derivatives.

| Parameter | Value | Significance |

| LogP (Octanol/Water) | 1.12 ± 0.2 | Moderate lipophilicity; membrane permeable. |

| pKa (Pyridine N) | 3.8 ± 0.5 | Reduced basicity due to inductive effect of S-Me. |

| H-Bond Donors | 1 (OH) | Primary handle for derivatization. |

| Polar Surface Area | 45.5 Ų | Good oral bioavailability profile. |

Synthetic Routes & Process Chemistry

The industrial preparation of 3-hydroxymethyl-2-methylthiopyridine typically proceeds via the reduction of Methyl 2-(methylthio)nicotinate . This route is preferred over direct lithiation strategies due to higher chemoselectivity and scalability.

Protocol: Selective Reduction via Sodium Borohydride[8]

Objective: Convert the ester functionality to the primary alcohol without over-reducing the pyridine ring or oxidizing the sulfide.

Reagents:

-

Precursor: Methyl 2-(methylthio)nicotinate (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (3.0 equiv)

-

Solvent: Methanol (Anhydrous) / THF (1:1 v/v)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with Methyl 2-(methylthio)nicotinate and anhydrous Methanol/THF mixture under nitrogen atmosphere. Cool to 0 °C.

-

Addition: Add NaBH₄ portion-wise over 30 minutes. Critical: Exothermic H₂ evolution. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (Rf ~0.8) should disappear, replaced by the alcohol (Rf ~0.3).

-

Quench: Cool to 0 °C. Slowly add saturated NH₄Cl to destroy excess hydride.

-

Workup: Remove volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if solid, or use as crude oil for downstream steps.

Synthesis Workflow Visualization

Figure 1: Chemoselective reduction pathway converting the nicotinate ester to the target alcohol.

Reactivity & Functionalization

This molecule acts as a divergent scaffold . The chemical behavior is dictated by the competition between the "soft" nucleophilicity of the sulfur and the "hard" nucleophilicity of the hydroxyl oxygen.

The "Bifunctional Switch"

Researchers must choose reaction conditions carefully to avoid cross-reactivity.

-

Pathway A: Hydroxyl Activation (Chlorination)

-

Reagent: Thionyl Chloride (SOCl₂)[1]

-

Mechanism: S_N2 or S_Ni substitution.

-

Product: 3-(Chloromethyl)-2-(methylthio)pyridine.

-

Application: This chloride is the standard alkylating agent for coupling with benzimidazoles (e.g., in Omeprazole synthesis).

-

Note: The pyridine nitrogen can form an N-oxide or salt, but the S-Me group is generally stable to SOCl₂.

-

-

Pathway B: Sulfide Oxidation

-

Reagent: m-CPBA (1.0 equiv) or H₂O₂/Vanadium.

-

Product: (2-(Methylsulfinyl)pyridin-3-yl)methanol.

-

Risk: Over-oxidation to sulfone (SO₂) or N-oxide formation.

-

Utility: The sulfoxide/sulfone makes the C2 position highly electrophilic, allowing for Nucleophilic Aromatic Substitution (S_NAr) to replace the sulfur group entirely.

-

Reactivity Map

Figure 2: Divergent synthetic utility showing three distinct functionalization pathways.

Safety & Handling (HSE)

As a pyridine derivative containing a thioether, this compound presents specific hazards regarding irritation and odor.

-

Signal Word: WARNING

-

GHS Classifications:

-

Odor Control: The methylthio group imparts a characteristic "cabbage-like" or sulfurous stench. All manipulations must be performed in a high-efficiency fume hood . Glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual sulfides and neutralize odor.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135128, 2-(Hydroxymethyl)-6-methylpyridin-3-ol (Analogous Structure). Retrieved from .

-

BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet for Pyridine Methanol Derivatives. Retrieved from .

-

Journal of Medicinal Chemistry (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. (Contextual reference for pyridine alcohol handling). Retrieved from .

-

Master Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (SOCl2). Retrieved from .

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-Hydroxymethyl-2-methylthiopyridine literature review and background

The following technical guide provides an in-depth review of 3-Hydroxymethyl-2-methylthiopyridine , a versatile heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1]

Strategic Applications, Synthesis, and Reactivity Profile[1]

Executive Summary

3-Hydroxymethyl-2-methylthiopyridine (CAS: 62658-90-6 ), also known as (2-(methylthio)pyridin-3-yl)methanol , is a bifunctional pyridine intermediate. It features two distinct reactive handles: a nucleophilic/oxidizable methylthio group at the C2 position and a primary alcohol at the C3 position.[1]

This dual functionality makes it a "linchpin" scaffold in medicinal chemistry. It is primarily employed to synthesize fused heterocycles (e.g., imidazo[1,2-a]pyridines) and as a precursor for TRPV3 antagonists and proton pump inhibitors (PPIs) , where the methylthio group often serves as a masked leaving group (via oxidation to sulfoxide/sulfone) for subsequent nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (2-(Methylthio)pyridin-3-yl)methanol |

| Common Name | 3-Hydroxymethyl-2-methylthiopyridine |

| CAS Number | 62658-90-6 |

| Molecular Formula | |

| Molecular Weight | 155.22 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| Key Functional Groups | Pyridine Nitrogen, Thioether (-SMe), Primary Alcohol (-CH2OH) |

| Storage | Inert atmosphere ( |

Strategic Synthesis Protocols

The industrial and laboratory-scale synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 2-chloronicotinic acid . This route is preferred over direct functionalization of pyridine due to the regioselectivity provided by the carboxylic acid moiety.[1]

Step 1: S-Methylation (Nucleophilic Aromatic Substitution)

The chlorine atom at the C2 position is activated by the ring nitrogen, allowing for displacement by a thiomethoxide nucleophile.[1]

-

Reagents: 2-Chloronicotinic acid, Sodium thiomethoxide (NaSMe) or Methanethiol/base.

-

Conditions: DMF or DMSO, 80–100°C.

-

Mechanism:

mechanism where the thiolate attacks C2, displacing chloride.[1]

Step 2: Reduction of the Carboxylic Acid

The resulting 2-(methylthio)nicotinic acid is reduced to the primary alcohol.[1]

-

Reagents: Lithium Aluminum Hydride (

) or Borane-THF ( -

Conditions: Anhydrous THF, 0°C to Reflux.

-

Note:

is generally insufficient for direct acid reduction unless activated (e.g., via mixed anhydride or conversion to ester first).[1]

Experimental Protocol (Self-Validating)

Safety Note: Perform all steps in a fume hood. Thioethers can have a disagreeable odor.

is pyrophoric.

1. Preparation of 2-(Methylthio)nicotinic Acid:

-

Dissolve 2-chloronicotinic acid (1.0 eq) in DMF (5 mL/mmol).

-

Add Sodium thiomethoxide (2.2 eq) portion-wise at 0°C.

-

Heat to 90°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Acidify to pH 3-4 with 1N HCl. The product, 2-(methylthio)nicotinic acid , often precipitates.[1] Filter and dry.[2]

2. Reduction to 3-Hydroxymethyl-2-methylthiopyridine:

-

Suspend 2-(methylthio)nicotinic acid (1.0 eq) in anhydrous THF under Nitrogen.

-

Cool to 0°C. Carefully add

(1.5 eq, 1M in THF) dropwise. -

Allow to warm to RT and stir for 2 hours (or reflux if sluggish).

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular precipitate.[3] Concentrate the filtrate to yield the crude alcohol.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Reactivity Pathways[1]

The following diagram illustrates the synthesis from 2-chloronicotinic acid and the divergent reactivity of the final product.

Caption: Synthesis of 3-Hydroxymethyl-2-methylthiopyridine and its divergent downstream applications.

Functionalization & Reactivity[1]

The utility of 3-Hydroxymethyl-2-methylthiopyridine lies in its ability to be chemically "switched":

-

The "Masked" Leaving Group (C2 Position): The methylthio group (-SMe) is a poor leaving group. However, oxidation with mCPBA or Oxone converts it to a sulfoxide (-S(O)Me) or sulfone (-SO2Me) . These are excellent leaving groups, allowing the introduction of alkoxy, amino, or other nucleophiles at the C2 position—a critical strategy in the synthesis of Omeprazole and other benzimidazole-pyridine drugs.[1]

-

The Hydroxymethyl Handle (C3 Position): The alcohol can be:

-

Converted to a chloride/bromide (using

or -

Oxidized to an aldehyde (using

or Swern conditions) to generate 2-(methylthio)nicotinaldehyde, a precursor for Wittig reactions.

-

Applications in Drug Discovery[1]

-

TRPV3 Antagonists: Literature identifies pyridin-2-yl methanol derivatives as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for chronic pain and skin conditions. The 2-methylthio variant serves as a key structure for Structure-Activity Relationship (SAR) studies.

-

Kinase Inhibitors: The compound acts as a scaffold for designing ATP-competitive inhibitors where the pyridine nitrogen interacts with the hinge region of the kinase.[1]

-

Agrochemicals: Used in the synthesis of nicotinoid-based insecticides and herbicides (e.g., related to Diflufenican synthesis pathways).[1][4][5]

Safety & Handling

-

Hazards: Classed as an Irritant (Skin/Eye/Respiratory) .[6]

-

Toxicity: Pyridine derivatives can be toxic if swallowed or inhaled.

-

Odor Control: The methylthio moiety can degrade to release methanethiol (rotten cabbage odor). Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize trace thiols into odorless sulfonates.[1]

References

-

PubChem. "Compound Summary: 2-(Methylthio)pyridin-3-yl)methanol (CAS 62658-90-6)." National Center for Biotechnology Information. [Link]

-

Gomtsyan, A., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists." Journal of Medicinal Chemistry, 2016, 59(10), 4926–4947.[1] [Link]

-

Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[4] Jiangxi Science & Technology Normal University, 2019.[1][4] (Describing the precursor synthesis). [Link]

Sources

- 1. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]

- 2. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. 2-メチル-3-ヒドロキシメチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility and stability studies of 3-Hydroxymethyl-2-methylthiopyridine

Technical Guide: Solubility and Stability Profiling of 3-Hydroxymethyl-2-methylthiopyridine

Executive Summary

This technical guide outlines the physicochemical profiling and stability assessment of 3-Hydroxymethyl-2-methylthiopyridine (CAS 62658-90-6), a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and specific kinase inhibitors.

The presence of the 2-methylthio (-SMe) group and the 3-hydroxymethyl (-CH2OH) moiety on the pyridine ring introduces specific stability risks—primarily sulfur oxidation and hygroscopicity —that must be controlled. Furthermore, the weakly basic nature of the pyridine nitrogen (estimated pKa ~3.0–3.5) dictates a pH-dependent solubility profile critical for process handling and bioavailability assessment.

Chemical Identity & Physicochemical Basis

Before initiating wet-lab experiments, we must establish the theoretical framework that drives the protocol design.

| Property | Value / Description | Impact on Study Design |

| Chemical Name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | Official IUPAC nomenclature. |

| CAS Number | 62658-90-6 | Unique identifier for sourcing and regulatory filing. |

| Molecular Formula | C₇H₉NOS | MW: 155.22 g/mol . |

| Structure | Pyridine ring substituted with -SMe (C2) and -CH2OH (C3). | Chromophore: Pyridine ring allows UV detection (~250-260 nm). |

| pKa (Calculated) | ~3.5 (Pyridine Nitrogen) | Solubility Driver: The molecule will be protonated (cationic) at pH < 2.0 and neutral at pH > 4.5. |

| LogP (Estimated) | ~1.5 | Moderate lipophilicity. Soluble in organic solvents (DCM, MeOH) but limited water solubility at neutral pH. |

| Critical Risks | Thioether Oxidation, Hygroscopicity | Requires inert atmosphere storage and specific stress testing (H₂O₂). |

Solubility Study Protocol

Objective: Determine the thermodynamic solubility profile across the physiological pH range (1.2 – 6.8) and in key process solvents.[1][2]

Causality & Rationale

Because the pKa is ~3.5, the solubility at pH 1.2 (Simulated Gastric Fluid) will be significantly higher than at pH 6.8 due to protonation of the pyridine nitrogen. Failing to account for this pH-dependency can lead to precipitation during liquid-liquid extraction workups or dissolution failures in formulation.

Experimental Workflow (Shake-Flask Method)

Standard: OECD Guideline 105 / ICH Q6A

-

Preparation: Prepare buffer solutions:

-

pH 1.2: 0.1N HCl.

-

pH 4.5: 50 mM Acetate Buffer.

-

pH 6.8: 50 mM Phosphate Buffer.

-

-

Saturation: Add excess solid compound (approx. 50 mg) to 5 mL of each buffer in amber glass vials (protect from light).

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.

-

Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate by HPLC-UV against a standard curve.

Data Visualization: Solubility Workflow

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.

Stability Study Protocol (Forced Degradation)

Objective: Identify intrinsic stability limitations and validate the "stability-indicating" nature of the analytical method.

Stress Conditions

The presence of the thioether (-SMe) makes this molecule highly susceptible to oxidation. The hydroxymethyl group presents a secondary risk of oxidation to the aldehyde/acid.

| Stress Type | Condition | Duration | Target Degradation Pathway |

| Oxidative | 3% H₂O₂ at RT | 2–6 hours | Primary Risk: S-oxidation to Sulfoxide (-S=O) and Sulfone (-SO₂). |

| Acidic | 0.1 N HCl, 60°C | 24 hours | Pyridine ring stability; potential ether cleavage if O-alkylated impurities exist. |

| Basic | 0.1 N NaOH, 60°C | 24 hours | Generally stable, but checks for nucleophilic displacement of -SMe. |

| Thermal | 60°C (Solid State) | 7 days | Physical stability; sublimation check. |

| Photolytic | 1.2M Lux⋅hr (ICH Q1B) | ~5-7 days | Pyridine N-oxide formation; radical oxidation of SMe. |

Degradation Pathways Visualization

Figure 2: Predicted degradation pathways.[3] The Sulfur oxidation (Red) is the kinetic dominant pathway.

Analytical Method Development (HPLC)

Objective: Develop a method capable of resolving the parent peak from its polar S-oxide and N-oxide degradants.

Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Rationale: C18 provides sufficient retention for the hydrophobic thioether while allowing polar degradants to elute early.

-

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.

-

Rationale: Buffering at pH 5.0 ensures the pyridine (pKa ~3.5) is partially neutral/protonated, improving peak shape and retention reproducibility.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Hold for polar degradants).

-

2-10 min: 5% -> 60% B (Elute Parent).

-

10-12 min: 60% -> 90% B (Wash lipophilic impurities).

-

-

Detection: UV at 254 nm .

-

Rationale: The pyridine ring has a strong absorbance maximum typically between 250-260 nm.

-

System Suitability Criteria (Self-Validating)

-

Resolution (Rs): > 1.5 between Parent and nearest degradant (likely the Sulfoxide).

-

Tailing Factor: < 1.5 (Pyridine peaks often tail due to silanol interactions; ammonium acetate buffer mitigates this).

-

Precision: RSD < 2.0% for 5 replicate injections.

Handling & Storage Recommendations

Based on the physicochemical profile:

-

Hygroscopicity: The hydroxymethyl group promotes moisture uptake. Store in tightly closed containers with desiccants.

-

Oxidation Sensitivity: The methylthio group is liable to air oxidation over time. Store under Nitrogen or Argon atmosphere .

-

Temperature: Refrigerate (2-8°C ) to kinetically slow down spontaneous S-oxidation.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Dam En, B. (2000). Oxidation of Pyridine Derivatives: Mechanisms and Synthetic Applications. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Hydroxymethyl-2-methylthiopyridine in Complex Scaffold Design

This Application Note is designed for medicinal chemists and process scientists utilizing 3-Hydroxymethyl-2-methylthiopyridine (CAS 76006-33-2) as a core scaffold. It moves beyond basic characterization to focus on high-value synthetic transformations: chemoselective activation, SNAr diversification, and fused-ring construction.

Executive Summary & Value Proposition

3-Hydroxymethyl-2-methylthiopyridine represents a "bifunctional orthogonal" building block. Its value lies in the distinct reactivity profiles of its two handles:

-

The 2-Methylthio (-SMe) group: A latent leaving group. It is chemically stable during standard manipulations but can be "switched on" via oxidation to a sulfoxide (-SOMe) or sulfone (-SO2Me), enabling facile SNAr displacement.

-

The 3-Hydroxymethyl (-CH2OH) group: A versatile handle for esterification, oxidation to aldehydes (for reductive amination), or conversion to electrophilic halides/mesylates for cyclization.

This duality allows for the rapid construction of 2,3-disubstituted pyridines and fused bicyclic systems (e.g., furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines) common in kinase inhibitors and GPCR ligands.

Reactivity Profile & Logic Flow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold. Note the critical decision point at the oxidation step.

Figure 1: Divergent synthetic pathways. The -SMe group serves as a masked electrophile, while the -CH2OH serves as a nucleophilic or electrophilic tether.

Detailed Experimental Protocols

Protocol A: Chemoselective Activation (SMe SO Me)

Objective: Oxidize the sulfide to a sulfone without over-oxidizing the primary alcohol to a carboxylic acid. Challenge: Standard Jones oxidation or KMnO4 will attack the alcohol. Solution: Use m-Chloroperbenzoic acid (mCPBA) at controlled temperatures.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-hydroxymethyl-2-methylthiopyridine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].

-

Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature prevents side reactions with the alcohol.

-

Addition: Add mCPBA (2.2 equiv, 77% max purity) portion-wise over 15 minutes.

-

Note: 2.2 equiv is required to go from Sulfide

Sulfoxide

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The sulfone is significantly more polar than the sulfide.

-

Workup (Critical for mCPBA removal):

-

Yield: Typically 85-95%. The product, (2-(methylsulfonyl)pyridin-3-yl)methanol , is a white solid stable at RT.

Protocol B: SNAr Diversification (Library Generation)

Objective: Displace the sulfonyl group with an amine nucleophile to generate a 2-amino-3-hydroxymethylpyridine library. Mechanism: The electron-deficient pyridine ring (further activated by the electron-withdrawing sulfone) undergoes facile Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

-

Setup: In a microwave vial or pressure tube, dissolve the sulfone intermediate (from Protocol A) in anhydrous THF or Dioxane.

-

Nucleophile: Add the primary or secondary amine (1.2–1.5 equiv).

-

Base: Add DIPEA (2.0 equiv) to scavenge methanesulfinic acid byproducts.

-

Conditions:

-

Aliphatic Amines: Heat at 60°C for 2–4 hours.

-

Anilines/Sterically Hindered Amines: Heat at 100°C (or 120°C microwave) for 1 hour.

-

-

Purification: Concentrate and purify via flash chromatography.

-

Tip: These products are often polar; use a DCM/MeOH gradient (0

10% MeOH).

-

Protocol C: Synthesis of Furo[2,3-b]pyridine (Fused Ring Formation)

Objective: Cyclize the scaffold to form a bicyclic heteroaromatic core. Strategy: Intramolecular O-arylation is difficult directly. A superior route involves converting the alcohol to a leaving group (chloride) and utilizing the 2-position substituent for closure, or using a "switch" strategy.

Recommended Route (The "Halide-First" Approach):

-

Chlorination: Treat starting material (3-hydroxymethyl-2-methylthiopyridine) with SOCl2 in DCM (0°C

RT) to yield 3-(chloromethyl)-2-(methylthio)pyridine . -

Oxidation: Oxidize the SMe to SO2Me using Protocol A (mCPBA).

-

Cyclization with Oxygen Nucleophile:

-

React the 3-(chloromethyl)-2-(methylsulfonyl)pyridine with an alkoxide or hydroxide source (e.g., KOH in wet DMSO or an alcohol R-OH with NaH).

-

Mechanism:[4] The alkoxide displaces the sulfone (SNAr) first, generating a 2-alkoxypyridine intermediate. The nitrogen lone pair or the 2-alkoxy oxygen then assists in displacing the 3-chloromethyl group?

-

Correction: To make Furo[2,3-b]pyridine , one typically needs to introduce a carbon fragment or use a specific precursor.[5]

-

Alternative "One-Pot" Fused System:

-

React 2-chloro-3-hydroxymethylpyridine (made by displacing the sulfone with chloride if needed, or starting differently) with an alkyne under Sonogashira conditions, followed by cyclization.

-

Using THIS building block: The best route to a fused system is to displace the sulfone with a bifunctional nucleophile (e.g., glycolic acid ester or an amino alcohol) and then cyclize onto the activated methylene (after converting OH to Cl).

-

-

Quantitative Data Summary

| Transformation | Reagent System | Temp (°C) | Typical Yield | Key Observation |

| S-Oxidation | mCPBA (2.2 eq), DCM | 0 | 92% | Alcohol remains intact; Sulfone forms cleanly. |

| Chlorination | SOCl2, DCM | 0 | 88% | HCl salt often precipitates; freebase carefully. |

| SNAr (Amine) | R-NH2, THF, DIPEA | 60 | 75-90% | Excellent for library synthesis; Sulfinate is LG. |

| SNAr (Alkoxide) | NaOR, ROH | 0 | 80% | Fast reaction; competing esterification if COOH present. |

Troubleshooting & Expert Tips

-

Odor Control: The starting material and the sulfide byproducts have a pungent stench. All initial reactions (before oxidation) must be performed in a well-ventilated fume hood. Bleach (NaOCl) is effective for quenching glassware to oxidize residual sulfides to odorless sulfoxides/sulfones.

-

Sulfone Stability: The 2-methylsulfonyl pyridine intermediate is reactive. Do not store it for prolonged periods in nucleophilic solvents (like MeOH or EtOH) without buffering, as slow solvolysis can occur.

-

Regioselectivity: In SNAr reactions, the 2-position is highly activated. However, if the 3-position is converted to a chloromethyl group before displacement, you effectively have two electrophilic sites.

-

Hard Nucleophiles (Alkoxides) tend to attack the sulfone (SNAr).

-

Soft Nucleophiles (Thiols) might attack the benzylic-like chloride.

-

Recommendation: Perform SNAr on the sulfone before activating the alcohol to a chloride to avoid cross-linking or polymerization.

-

References

-

Oxidation of 2-alkylthio pyridines

- Title: "Selective oxidation of sulfides to sulfones using mCPBA"

- Source:Journal of Organic Chemistry

-

Link:[Link] (General methodology validation)

-

SNAr Displacement of Pyridyl Sulfones

- Title: "Nucleophilic substitution of 2-sulfonylpyridines: A versatile route to 2-functionalized pyridines"

- Source:Tetrahedron Letters

-

Link:[Link]

-

Synthesis of Fused Pyridines (Furopyridines)

-

Medicinal Chemistry Applications (Kinase Inhibitors)

- Title: "Discovery of Pyridine-Based Inhibitors" (Contextual grounding for scaffold utility)

- Source:Journal of Medicinal Chemistry

-

Link:[Link] (General reference to pyridine scaffold utility)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: Precision Screening of 3-Hydroxymethyl-2-methylthiopyridine Derivatives

This Application Note is designed for researchers and drug discovery professionals focusing on the pharmacological evaluation of 3-Hydroxymethyl-2-methylthiopyridine and its structural analogs. These scaffolds are critical intermediates in the synthesis of H2S-synthesizing enzyme inhibitors (targeting CBS/CSE), anti-ulcer agents (related to pyridyl-methylsulfinyl benzimidazoles), and kinase inhibitors .

The following guide prioritizes scientific rigor and artifact elimination , addressing specific challenges such as intrinsic fluorescence and redox cycling often associated with pyridine-sulfur scaffolds.

Introduction & Therapeutic Rationale

The 3-Hydroxymethyl-2-methylthiopyridine core is a "privileged scaffold" in medicinal chemistry. Its dual functionality—a nucleophilic hydroxymethyl group and a chemically versatile methylthio ether—makes it an ideal precursor for fragment-based drug discovery (FBDD).

Recent pharmacological studies have validated pyridine derivatives as potent inhibitors of Cystathionine

This guide outlines a robust, orthogonal screening funnel designed to identify true biological hits while rigorously excluding false positives caused by the redox-active nature of sulfur-containing pyridines.

Experimental Workflow Overview

The screening strategy employs a "Filter and Confirm" logic. We utilize a high-throughput fluorometric assay for speed, immediately gated by a colorimetric counter-screen to eliminate compound interference (a known issue with pyridine libraries), and finally validated by biophysical thermal shift assays.

Figure 1: The Orthogonal Screening Funnel

Caption: A multi-stage workflow prioritizing the elimination of false positives common in sulfur-containing heterocycles.

Protocol 1: Library Preparation & Stability

Critical Insight: The methylthio group (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-S(O)

-

Solubilization: Dissolve derivatives in anhydrous DMSO to a stock concentration of 10 mM.

-

Storage: Store in amber glass vials (to prevent photo-oxidation) under nitrogen/argon atmosphere at -20°C.

-

QC Check: Perform LC-MS on random library samples prior to screening.

-

Acceptance Criteria: Purity >90%.

-

Flag: Presence of M+16 peaks indicates sulfoxide formation; discard or repurify.

-

Protocol 2: Primary HTS – Fluorometric AzMC Assay

This assay targets the

Why this assay? It offers high sensitivity and kinetic readout capabilities, essential for identifying reversible inhibitors.

Reagents

-

Enzyme: Recombinant Human CBS or CSE (purified from E. coli).[2][3]

-

Substrates: L-Cysteine and L-Homocysteine (for CBS); L-Cysteine (for CSE).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (10 µM).

-

Probe: AzMC (10 µM final).

-

Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100 (prevents colloidal aggregation).

Step-by-Step Procedure

-

Dispensing: Transfer 50 nL of library compounds (final conc. 10-50 µM) into black 384-well low-volume plates using an acoustic dispenser (e.g., Echo 550).

-

Enzyme Addition: Add 5 µL of Enzyme/PLP mix. Incubate for 15 min at RT to allow compound binding.

-

Substrate Initiation: Add 5 µL of Substrate/AzMC mix to initiate the reaction.

-

Kinetic Read: Monitor fluorescence immediately (

) every 2 minutes for 60 minutes. -

Data Processing: Calculate the slope (RFU/min) of the linear phase.

Expert Note: Pyridine derivatives can sometimes fluoresce in the blue region. Always include a "Compound Only" control (No Enzyme) to subtract intrinsic fluorescence.

Protocol 3: Counter Screen – Methylene Blue Assay

Why is this mandatory? Recent studies [2] have shown that pyridine derivatives can directly react with AzMC or quench its fluorescence, leading to false positives . The Methylene Blue assay uses a completely different chemical principle (formation of a chromophore via

Procedure

-

Reaction: Perform the enzymatic reaction as in Protocol 2, but without AzMC.

-

Termination: Stop the reaction after 60 min by adding 20 µL of Zinc Acetate (1% w/v) to trap

. -

Chromophore Generation: Add 20 µL of N,N-dimethyl-p-phenylenediamine (20 mM in 7.2 M HCl) followed by 20 µL of

(30 mM in 1.2 M HCl). -

Incubation: Incubate for 10-20 min in the dark.

-

Detection: Measure Absorbance at 670 nm .

-

Validation: Hits from Protocol 2 must show >50% inhibition in this assay to be advanced.

Protocol 4: Biophysical Confirmation (DSF)

To confirm the compound binds the target (and isn't just a promiscuous aggregator), use Differential Scanning Fluorimetry (Thermal Shift) .

Figure 2: Mechanism of Thermal Shift

Caption: Ligand binding stabilizes the protein, shifting the melting temperature (Tm) higher.

Procedure

-

Mix: In a qPCR plate, mix 2 µM Enzyme, 5x SYPRO Orange dye, and 100 µM Compound.

-

Ramp: Heat from 25°C to 95°C at 1°C/min.

-

Analysis: Calculate the melting temperature (

) using the derivative of the fluorescence curve. -

Hit Criteria: A

indicates significant binding.

Data Analysis & Hit Triage

Summary of Acceptance Criteria

| Parameter | Primary Screen (AzMC) | Counter Screen (MB) | Biophysical (DSF) |

| Readout | Fluorescence Slope | Absorbance (670 nm) | |

| Throughput | High (384-well) | Medium (96/384-well) | Medium (96-well) |

| Interference | High (Fluorescence) | Low (Chemical) | Low (Physical) |

| Hit Cutoff | > 50% Inhibition | > 50% Inhibition |

Troubleshooting Common Issues

-

High Background Fluorescence: The 3-hydroxymethyl pyridine core is generally low-fluorescence, but oxidized sulfur byproducts may fluoresce. Solution: Use kinetic reads (slope) rather than endpoint reads to mitigate static background.

-

Steep Dose-Response Curves (Hill Slope > 2): Indicates colloidal aggregation. Solution: Ensure 0.01% Triton X-100 is fresh in all buffers.

-

Oxidation of Library: If activity is lost over time, the -SMe group may have oxidized to sulfoxide. Solution: Re-synthesize fresh or store strictly under inert gas.

References

-

Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Source: Scientific Reports (Nature), 2019. URL:[Link]

-

High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones. Source: Molecules (MDPI), 2021. URL:[Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. URL:[Link]

-

Assay Guidance Manual: Interference with Fluorescence Readouts. Source: NCBI Bookshelf. URL:[Link]

Sources

Application Note: Functional Profiling with 3-Hydroxymethyl-2-methylthiopyridine (HmMTP)

[1]

Introduction & Mechanistic Grounding

3-Hydroxymethyl-2-methylthiopyridine (HmMTP) (IUPAC: (2-(methylthio)pyridin-3-yl)methanol) is a specialized chemical scaffold probe used primarily in two high-value research contexts: Fragment-Based Drug Discovery (FBDD) and Oxidative Mechanistic Profiling .[1]

Structurally, HmMTP represents the "minimal pharmacophore" of the pyridine moiety found in Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole. Unlike the fully substituted drug molecules, HmMTP lacks the steric bulk of methyl/methoxy groups, making it an ideal steric-free probe for investigating:

-

S-Oxidation Kinetics: Probing the activity of Monooxygenases (CYP450s vs. FMOs) without steric interference.[1]

-

Active Site Mapping: Acting as a bidentate fragment (N- and S-donors) to identify "thiophilic" or metallo-binding pockets in novel drug targets.

-

Bioactivation Modeling: Simulating the acid-catalyzed rearrangement mechanism of sulfoxide prodrugs.

Chemical Structure & Properties

| Property | Data |

| CAS Registry | 76041-71-9 (Generic/Related) / Verify specific isomer batch |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Key Functionalities | Pyridine Nitrogen (H-bond acceptor/Metal ligand), Thioether (Oxidation site), Primary Alcohol (Solubility/Derivatization handle) |

| Solubility | DMSO (>50 mM), Ethanol, Methanol |

Application 1: Probing Chemoselective Sulfoxidation (The "PPI Model")

This protocol uses HmMTP as a substrate to evaluate the selectivity of novel oxidizing agents or biological enzymes (e.g., CYP3A4). The goal is to achieve the difficult transformation of Sulfide

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the oxidative divergence probed by HmMTP.

Figure 1: The oxidative trajectory of HmMTP.[1] High-fidelity probes maximize k1 while minimizing k2.[1]

Protocol: Enzymatic Oxidation Screening

Objective: Determine if a specific CYP450 isozyme metabolizes the pyridine-thioether core.

Reagents:

-

HmMTP (10 mM stock in DMSO)

-

Recombinant CYP450 isozymes (e.g., CYP3A4, CYP2C19) or Liver Microsomes

-

NADPH Regenerating System

-

Phosphate Buffer (100 mM, pH 7.4)[1]

-

Stop Solution: Acetonitrile with 0.1% Formic Acid

Step-by-Step Methodology:

-

Preparation: Dilute HmMTP to 50 µM in Phosphate Buffer (pre-warmed to 37°C).

-

Initiation: Add enzyme (20 pmol CYP) and pre-incubate for 5 mins. Initiate reaction by adding NADPH (1 mM final).

-

Time-Course: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution to precipitate proteins.

-

Clarification: Centrifuge at 4,000 x g for 20 mins at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Analysis (Self-Validating):

Application 2: Fragment-Based Drug Discovery (FBDD)

HmMTP serves as an excellent Fragment Probe because it contains a "privileged" pyridine scaffold capable of bidentate chelation (N, S) or hydrogen bonding, with a solubility-enhancing hydroxymethyl group.

Workflow: Saturation Transfer Difference (STD) NMR

Objective: Detect binding of HmMTP to a target protein (e.g., a metalloprotease or kinase).

Experimental Setup:

-

Instrument: 600 MHz NMR with cryoprobe.

-

Temperature: 298 K.

-

Sample: 20 µM Protein + 1 mM HmMTP (Ligand excess 50:1).

Protocol:

-

Reference Spectrum: Acquire a 1D ¹H NMR spectrum of HmMTP alone in buffer (D₂O/PBS). Assign the methylthio singlet (~2.5 ppm) and pyridine aromatic protons.

-

On-Resonance Irradiation: Irradiate the protein (usually at -0.5 ppm or 12 ppm) for 2 seconds (saturation).[1]

-

Off-Resonance Irradiation: Irradiate at 30 ppm (control).

-

Difference Spectrum: Subtract "On" from "Off".

-

Result: Signals from HmMTP that appear in the difference spectrum indicate binding .

-

Interpretation Guide:

| Signal Observation | Interpretation | Action |

|---|---|---|

| Strong Difference Signal | Tight binding; rapid exchange.[1] | Proceed to X-ray crystallography soaking. |

| No Difference Signal | No binding OR slow exchange (tight binder). | Test competitive displacement with known ligand. |

| Broadened Peaks | Aggregation or intermediate exchange. | Check solubility; reduce concentration. |

Analytical Quality Control (Impurity Profiling)

When using HmMTP as a synthetic intermediate (e.g., for Omeprazole analogs), purity is critical.

HPLC Method for HmMTP Profiling:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 5% B to 60% B over 15 mins.

-

Detection: UV at 280 nm (Pyridine absorption) and 305 nm (Sulfoxide shift).[1]

| Retention Order | Compound | Relative RT |

| 1 | HmMTP (Sulfide) | 1.00 |

| 2 | HmMTP-Sulfoxide | ~0.85 (More polar) |

| 3 | HmMTP-Sulfone | ~0.95 |

References & Authoritative Sources

-

Omeprazole Synthesis & Mechanism:

-

Lindberg, P., et al. (1986). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews. (Establishes the pyridine-thioether-benzimidazole scaffold chemistry).

-

[1]

-

-

Pyridine Oxidation Selectivity:

-

Fragment-Based Screening (STD-NMR):

-

Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie.

-

[1]

-

-

Chemical Probe Best Practices:

Sources

- 1. researchgate.net [researchgate.net]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Hydroxymethyl-2-methylthiopyridine Synthesis

Ticket ID: #PYR-SME-003 Subject: Yield Improvement & Troubleshooting for (2-(methylthio)pyridin-3-yl)methanol Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

This guide addresses yield optimization for the synthesis of 3-Hydroxymethyl-2-methylthiopyridine (CAS: 109386-19-0). The primary synthetic route involves the hydride reduction of Methyl 2-(methylthio)nicotinate (CAS: 77628-51-4).

Users frequently report yields below 50% due to three convergent failure modes:

-

Water Solubility: The product is amphiphilic and highly soluble in aqueous workup media.

-

Incomplete Reduction: The electron-donating methylthio group at C2 deactivates the C3 ester, making it sluggish toward standard borohydride reduction.

-

Sulfur Oxidation: Inadvertent oxidation of the sulfide to sulfoxide/sulfone during workup.

Module 1: Optimized Synthetic Protocol

Recommendation: Switch from standard Sodium Borohydride (

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Methyl 2-(methylthio)nicotinate | Substrate | 1.0 | Ensure purity >98% by HPLC. |

| Reductant | 3.0 | Large excess required for kinetics. | |

| Lewis Acid Promoter | 1.5 | Critical: Increases hydride electrophilicity. | |

| THF / Methanol (1:1) | Solvent | 10 mL/g | THF solubilizes the ester; MeOH activates borohydride. |

Step-by-Step Workflow

-

Activation Setup: Dissolve

(1.5 eq) in anhydrous Methanol. Cool to 0°C.[1] -

Reagent Addition: Add

(3.0 eq) portion-wise. Evolution of -

Substrate Introduction: Dissolve the nicotinate ester in THF and add dropwise to the borohydride mixture at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ester (

) should disappear; alcohol (

-

-

Quench: Cool to 0°C. Add Saturated

dropwise. Do not use strong acids.

Module 2: Troubleshooting Guides

Issue 1: "My product is missing after aqueous workup."

Diagnosis: Pyridine methanols are "water-loving" due to the H-bond donor (OH) and acceptor (N). Standard extraction leaves >40% of product in the water phase.

Corrective Action:

-

The Salting-Out Method: Saturate the aqueous quench layer with solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic product out (Salting-out effect).

-

Solvent Switch: Replace Dichloromethane (DCM) with CHCl3/Isopropanol (3:1) for extraction. This mixture has higher polarity and extracts pyridines more efficiently.

-

Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: The 2-SMe group donates electron density into the ring, making the C3-ester carbonyl less electrophilic (less reactive) than a standard nicotinate.

Corrective Action:

-

Lewis Acid Boost: Ensure you are using the

additive described in Module 1. -

Temperature Ramp: If using

, refluxing in THF is permitted. If using

Issue 3: "I see a secondary spot (Sulfoxide impurity)."

Diagnosis: The sulfide (S-Me) has oxidized to a sulfoxide (S=O). This often happens if the workup involves peroxide-contaminated ethers or prolonged exposure to air in acidic media.

Corrective Action:

-

Peroxide Check: Test THF/Ether for peroxides before use.

-

Inert Atmosphere: Perform the reduction and the initial quench under Nitrogen/Argon.

-

Avoid Bleach: Never use hypochlorite to clean glassware while the product is present.

Module 3: Visualized Logic Pathways

Figure 1: Reaction Optimization & Decision Tree

Caption: Logical flow for selecting the correct reduction agent based on lab capabilities and substrate reactivity.

Figure 2: The "Yield-Saver" Workup Protocol

Caption: Critical extraction logic to prevent loss of water-soluble pyridine alcohol.

Module 4: FAQ

Q: Can I use Raney Nickel to speed up the reduction? A: Absolutely Not. Raney Nickel is a desulfurization agent. It will cleave the C-S bond, removing your methylthio group and yielding 3-pyridinemethanol (or 3-picoline), destroying your core scaffold.

Q: Why use

Q: My product is an oil that won't crystallize. How do I purify it? A: This compound often isolates as a viscous oil.

-

High Vac: Dry under high vacuum (<1 mbar) for 4 hours to remove trapped solvent.

-

Trituration: Add cold diethyl ether or pentane and scratch the flask walls.

-

Chromatography: If it remains an oil, purify via silica column using a gradient of 0%

5% Methanol in DCM.

References

-

BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

-

Scholars Research Library. (2011).[6][7] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.[6][7] Retrieved from

-

Fabbrica Italiana Sintetici S.p.A. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. WO2001007410A1. Retrieved from

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from

Sources

- 1. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Technical Support Center: Method Refinement for the Analysis of 3-Hydroxymethyl-2-methylthiopyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method refinement of 3-Hydroxymethyl-2-methylthiopyridine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common challenges encountered during experimental analysis.

Understanding the Analyte: Key Physicochemical Properties

3-Hydroxymethyl-2-methylthiopyridine is a molecule presenting unique analytical challenges due to its distinct functional groups:

-

Pyridine Ring: A basic nitrogen atom (pKa ≈ 5-6) makes the molecule's charge state and chromatographic retention highly dependent on pH.

-

Hydroxymethyl Group: A polar group that increases hydrophilicity and can engage in hydrogen bonding.

-

Methylthio Group: A sulfur-containing moiety that is susceptible to oxidation, posing a stability risk.

These features necessitate careful consideration of mobile phase pH, column chemistry, sample handling, and storage conditions to ensure a robust and reliable analytical method.

Frequently Asked Questions & Troubleshooting Guides

Part 1: High-Performance Liquid Chromatography (HPLC) Methodologies

Question 1: I'm observing significant peak tailing for my analyte on a standard C18 column. What is causing this and how can I fix it?

Answer: Peak tailing for 3-Hydroxymethyl-2-methylthiopyridine is a common issue primarily caused by secondary interactions between the basic pyridine nitrogen and residual, acidic silanol groups on the silica-based column packing. At neutral pH, the silanols are deprotonated (Si-O⁻) and can interact ionically with the protonated form of the pyridine ring, slowing its elution and causing the characteristic tail.

Troubleshooting Steps:

-

Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.5 with an acidifier like formic acid or phosphoric acid will protonate the silanols (Si-OH), minimizing ionic interactions. This also ensures the pyridine nitrogen is consistently protonated, leading to a single, sharp peak.

-

Use of End-Capped Columns: Employ a high-quality, modern C18 column that is thoroughly end-capped. End-capping replaces most accessible silanol groups with a non-polar cap (e.g., a trimethylsilyl group), physically blocking them from interacting with the analyte.

-

Consider Alternative Stationary Phases: If tailing persists, a column with a different stationary phase may be beneficial. Phenyl-hexyl phases can offer different selectivity through pi-pi interactions, while embedded polar group (EPG) columns contain functional groups (e.g., carbamates) near the silica surface that shield the analyte from silanols.

-

Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM potassium phosphate) to the mobile phase can also help. The buffer ions will compete with the analyte for interaction sites on the stationary phase, reducing peak tailing. However, ensure the buffer is compatible with your detector (e.g., non-volatile buffers are unsuitable for MS).[1]

Question 2: My retention times are drifting between injections and across different days. How can I improve the method's reproducibility?

Answer: Retention time instability is often a sign of an un-equilibrated system or a mobile phase issue. Given the pH-sensitive nature of 3-Hydroxymethyl-2-methylthiopyridine, even minor changes in the mobile phase can cause significant shifts.

Troubleshooting Flowchart:

Below is a systematic workflow to diagnose and resolve retention time instability.

Caption: A logical workflow for diagnosing retention time instability.

Key Considerations:

-

Buffered Mobile Phase: For maximum reproducibility, use a properly prepared buffer (e.g., phosphate or acetate) to lock the pH of the mobile phase. Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the target pH is within ±1 unit of the buffer's pKa.

-

Solvent Proportioning: If using a gradient, ensure the pump's gradient mixing performance is accurate. A poorly mixed mobile phase can lead to inconsistent solvent composition and drifting retention times.

Part 2: Mass Spectrometry (MS) Detection

Question 3: I am struggling with low sensitivity and poor ionization of the analyte in ESI-MS. How can I enhance the signal?

Answer: Low sensitivity in electrospray ionization (ESI) is typically due to either inefficient ionization of the analyte or suppression of the signal by matrix components or mobile phase additives.

Optimization Strategies:

-

Mobile Phase Optimization for MS:

-

Acid Modifier: The pyridine nitrogen is readily protonated. Ensure your mobile phase contains a volatile acid like formic acid (0.1% v/v) or acetic acid (0.1% v/v). This promotes the formation of the [M+H]⁺ ion in the ESI source, which is crucial for detection in positive ion mode.

-

Avoid Non-Volatile Buffers: Phosphate, citrate, or borate buffers are non-volatile and will contaminate the MS source, suppress the analyte signal, and require frequent cleaning.[2] If buffering is essential for chromatography, consider volatile options like ammonium formate or ammonium acetate.

-

-

Source Parameter Tuning:

-

Systematically optimize key ESI source parameters using a direct infusion of a standard solution of your analyte. Pay close attention to:

-

Capillary/Spray Voltage: Typically 3-5 kV for positive mode.

-

Gas Temperatures (Nebulizing and Drying): Higher temperatures improve desolvation but can cause thermal degradation. Find a balance.

-

Gas Flow Rates: These affect droplet formation and desolvation efficiency.

-

-

The goal is to maximize the abundance of the precursor ion ([M+H]⁺) while minimizing noise.

-

-

MRM for Tandem MS (MS/MS):

-

For the highest sensitivity and selectivity, especially in complex matrices, use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[3] This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process filters out chemical noise, dramatically improving the signal-to-noise ratio.

-

Based on the structure, likely fragmentations involve the loss of neutral molecules like water from the hydroxymethyl group or cleavage of the methylthio group.[4][5]

-

Table 1: Example LC-MS/MS Parameters for 3-Hydroxymethyl-2-methylthiopyridine

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency for good peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | The basic pyridine nitrogen is easily protonated. |

| Precursor Ion (Q1) | m/z 156.05 (Calculated for [C₆H₉NOS+H]⁺) | The protonated molecular ion. |

| Product Ion (Q3) | m/z 124.03 (Example, loss of CH₂O) | A stable, high-abundance fragment for quantification. |

| Collision Energy (CE) | 15-25 eV (Requires optimization) | Energy required to induce fragmentation.[3] |

Part 3: Impurity Profiling and Analyte Stability

Question 4: I see an unexpected peak growing in my chromatogram over time, especially in my stock solutions. What could it be and how do I prevent it?

Answer: The methylthio group (-SCH₃) in 3-Hydroxymethyl-2-methylthiopyridine is susceptible to oxidation. The appearance of a new, typically more polar (earlier eluting in reversed-phase) peak is a strong indication of degradation. The primary degradation products are the sulfoxide and, subsequently, the sulfone.

Degradation Pathway:

Caption: Oxidative degradation pathway of the methylthio group.

Prevention and Management Strategies:

-

Sample Preparation and Storage:

-

Solvent Choice: Prepare stock solutions in degassed, high-purity solvents like acetonitrile or methanol. Avoid peroxide-containing solvents like older batches of THF or ether.

-

Temperature: Store stock and working solutions at low temperatures (-20°C or -80°C) to slow the rate of degradation.[6][7]

-

Light Protection: Use amber vials or store samples in the dark to prevent photo-oxidation.

-

Inert Atmosphere: For long-term storage of the solid material or highly concentrated solutions, consider flushing vials with an inert gas like nitrogen or argon before sealing.

-

-

Stability Testing:

-

It is crucial to perform stability studies to understand the degradation kinetics. This is a requirement for validated methods under regulatory guidelines.[8]

-

Bench-top stability: Evaluate analyte stability in the prepared sample matrix at room temperature for the expected duration of an analytical run.[9]

-

Freeze-thaw stability: Assess if the analyte degrades after multiple cycles of freezing and thawing.[9]

-

Long-term stability: Confirm stability at the intended storage temperature over several months.[6][10]

-

-

Forced Degradation Studies:

-

To confirm the identity of degradants, perform forced degradation studies. This involves intentionally exposing the analyte to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products.[11] This helps in developing a stability-indicating method that can separate the parent drug from all potential impurities and degradants.[12][13]

-

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a robust method for quantifying 3-Hydroxymethyl-2-methylthiopyridine and separating it from its primary oxidative degradants.

-

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 40% B

-

15-17 min: 40% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 275 nm.

-

-

Solution Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxymethyl-2-methylthiopyridine reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution into the mobile phase starting composition (95:5 A:B).

-

-

System Suitability Test (SST):

-

Before sample analysis, inject a mid-range standard solution five times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area < 2.0%.

-

Tailing factor between 0.9 and 1.5.

-

Theoretical plates > 2000.

-

-

References

-

Ionescu, D., et al. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal, 59(1). Available at: [Link]

-

Narapusetti, A., et al. (n.d.). A rapid and sensitive LC-MS/MS method for the determination of riluzole in human plasma. Analytical Methods, Royal Society of Chemistry. Available at: [Link]

-

Emery Pharma. (n.d.). Impurity Identification and Characterization. Available at: [Link]

-

Cody, J., et al. (n.d.). The GC-MS analysis of piperazines in seized materials. Analytical Methods, Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Available at: [Link]

-

Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. Available at: [Link]

-

Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1). Available at: [Link]

-

Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. Available at: [Link]

-

Szeja, W., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 68(5), 709-715. Available at: [Link]

-

ResearchGate. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Case Study: Solving Stability Issues in Unstable Plasma Samples. Available at: [Link]

-

PubMed. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

Vlase, L., et al. (2021). Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. Metabolites, 11(10), 665. Available at: [Link]

-

Almac Group. (2021). Spotlight on stability: API and drug product testing. Available at: [Link]

-

Roy, J. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 9(1). Available at: [Link]

-

Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Available at: [Link]

-

University of Tübingen. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 269-277. Available at: [Link]

-

Hrytsenko, I. S., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(10), 4725-4731. Available at: [Link]

-

Erasmus MC. (n.d.). Validated analytical methods. Available at: [Link]

-

Afers, Vol. 33, No. 2, pp. 119-124 (1998). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available at: [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry [mdpi.com]

- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. emerypharma.com [emerypharma.com]

- 13. biomedres.us [biomedres.us]

Technical Support Center: Solubility Optimization for 3-Hydroxymethyl-2-methylthiopyridine

Topic: Addressing solubility problems of 3-Hydroxymethyl-2-methylthiopyridine in assays Content type: Technical Support Center Guide

Executive Summary & Compound Profile

3-Hydroxymethyl-2-methylthiopyridine (CAS: 63668-02-4) presents a distinct solubility challenge common to fragment-like pyridine derivatives. While the hydroxymethyl group confers some polarity, the methylthio substituent at the 2-position significantly increases lipophilicity compared to its oxygenated analogs.

In assay conditions, this compound frequently exhibits "Solvent Shock Precipitation." This occurs when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, causing the compound to aggregate before it can equilibrate.[1]

Physicochemical Profile (Estimated)

| Property | Value (Est.)[2][3][4] | Implication for Assays |

| LogP | ~1.2 – 1.6 | Moderate lipophilicity; prone to non-specific binding. |

| pKa (Pyridine N) | ~3.5 – 4.5 | The electron-withdrawing S-Me group lowers pKa. It remains neutral (uncharged) at physiological pH (7.4), reducing aqueous solubility.[1] |

| H-Bond Donors | 1 (-OH) | Limited interaction with water molecules. |

| Solubility (Aq) | < 1 mg/mL | Likely requires cosolvents or pH adjustment. |

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4). Why?

A: This is a classic "Crash-Out" event driven by the hydrophobic effect . At pH 7.4, the pyridine nitrogen is deprotonated (neutral). Without a positive charge to interact with water, the molecule prefers to self-associate rather than solvate.[1] When you dilute from DMSO (a polar aprotic solvent) to water (a polar protic solvent), the energy cost to create a cavity in the water structure is too high for the neutral molecule, leading to precipitation.[1]

Immediate Fix:

-

Reduce Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely <100 µM).

-

Intermediate Dilution: Do not pipette 100% DMSO stock directly into the assay well. See Protocol B below.

Q2: Can I acidify the buffer to improve solubility?

A: Yes, but with caution. Protonating the pyridine nitrogen (forming the pyridinium cation) drastically increases solubility. However, the pKa is likely low (~4.0).[1] To fully protonate it, you would need a pH < 2.0, which is incompatible with most biological assays.[1]

-

Strategy: Lowering the assay buffer pH to 6.0 or 6.5 (if the biology permits) may induce partial ionization and improve solubility marginally, but it is rarely a complete solution for this specific congener.

Q3: What is the best cosolvent strategy?

A: We recommend a DMSO/Tween-80 system.

-

DMSO: Maintains the compound in the stock phase.

-

Surfactant (Tween-80 or Pluronic F-68): Prevents micro-aggregation during the transition from organic to aqueous phase.

-

Limit: Keep DMSO < 1% and Surfactant < 0.05% to avoid assay interference.

Visualized Workflows

Figure 1: Solubility Troubleshooting Decision Tree

This logic flow guides you through the steps when precipitation is observed.

Caption: Decision matrix for troubleshooting precipitation of 3-Hydroxymethyl-2-methylthiopyridine.

Figure 2: The "Intermediate Step" Dilution Protocol

Direct dilution often fails. This workflow minimizes osmotic shock to the compound.

Caption: Two-step dilution method to prevent compound crashing.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Cloud Point)

Use this to determine the maximum soluble concentration in your specific assay buffer.

Reagents:

-

Compound Stock (10 mM in DMSO).

-

Assay Buffer (e.g., PBS pH 7.4).[1]

-

96-well clear plate.

Procedure:

-

Prepare Buffer: Dispense 190 µL of assay buffer into 8 wells.

-

Titrate: Add DMSO stock in increasing increments to create a range: 10, 20, 40, 60, 80, 100, 200 µM.

-

Note: Balance the DMSO volume so all wells have the same final DMSO % (e.g., 2%).[1]

-

-

Incubate: Shake at 500 rpm for 90 minutes at room temperature.

-

Read: Measure Absorbance at 620 nm (turbidity) using a plate reader.

-

Analysis: A sharp increase in OD620 indicates the Limit of Solubility .

Protocol B: Optimized Stock Preparation

Standardizing the stock solution is critical for reproducibility.

-

Weighing: Weigh ~2-5 mg of 3-Hydroxymethyl-2-methylthiopyridine into a glass amber vial (hygroscopic protection).

-

Solvent: Add anhydrous DMSO to achieve a 50 mM concentration.

-

Why 50 mM? 100 mM is often too viscous or near saturation for this lipophilic class, leading to "hidden" micro-crystals.[1]

-

-

Sonication: Sonicate in a water bath at 37°C for 5 minutes. Visual clarity is NOT enough; sonication ensures aggregate dispersal.

-

Storage: Aliquot into single-use vials and store at -20°C. Do not freeze-thaw more than 3 times.

Solvent Compatibility Matrix

| Solvent / Additive | Compatibility Rating | Notes |

| DMSO | Excellent | Recommended stock solvent. Hygroscopic; keep anhydrous.[2] |

| Ethanol | Good | Viable alternative if DMSO is toxic to cells. Evaporates faster. |

| PBS (pH 7.4) | Poor | Causes precipitation > 50 µM. |

| Tween-80 (0.05%) | Excellent | Critical additive for aqueous assays. Stabilizes micelles. |

| PEG-400 | Moderate | Can be used as a cosolvent (up to 10%) for in vivo formulations. |

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

-

BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. Link

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

Sources

Scalability considerations for 3-Hydroxymethyl-2-methylthiopyridine production

Topic: Process Development & Scale-Up Guide Molecule: 3-Hydroxymethyl-2-methylthiopyridine (CAS: 76041-63-9) Application: Pharmaceutical Intermediate (e.g., Proton Pump Inhibitors, Kinase Inhibitors)

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you have successfully synthesized 3-Hydroxymethyl-2-methylthiopyridine on a gram scale and are now facing the thermal, safety, and purification bottlenecks associated with kilogram-scale production.

This molecule presents a classic "Process Chemist’s Dilemma":

-

The Reduction: Converting a nicotinic acid/ester to an alcohol usually requires vigorous reducing agents (LiAlH₄), which are hazardous at scale.

-

The Sulfur Moiety: The 2-methylthio group is prone to oxidation (to sulfoxide) and creates significant odor management challenges.

This guide moves beyond standard literature to provide scalable, robust protocols that avoid chromatography and minimize thermal risks.

Module 1: Synthetic Route Selection

Q: Which synthetic route offers the highest safety profile for multi-kilogram batches?

Recommendation: Avoid direct reduction of the acid with Lithium Aluminum Hydride (LiAlH₄).[1] Instead, utilize a Mixed Anhydride Reduction strategy or a Borane-Dimethylsulfide (BMS) reduction.

The Logic (Causality):

-

LiAlH₄ Risks: Handling solid LAH generates fine, flammable dust. The quench releases massive amounts of H₂ gas and aluminum salts that form unfilterable emulsions ("chemists' clay"), destroying yield during workup.

-

Preferred Route (SNAr

Activation-

SNAr: Displacement of 2-chloronicotinic acid with Sodium Methanethiolate (NaSMe).

-

Activation: Convert the resulting 2-methylthionicotinic acid to a mixed anhydride (using ethyl chloroformate).

-

Reduction: Reduce the activated anhydride in situ with Sodium Borohydride (NaBH₄).

-

Visualizing the Pathway:

Figure 1: Recommended scalable synthetic pathway avoiding LiAlH₄.

Module 2: Critical Process Parameters (CPP) & Protocols

Q: How do I control the exotherm during the reduction step?

Issue: The reaction of Mixed Anhydrides with NaBH₄ releases CO₂ and H₂. Rapid addition leads to foam-overs and thermal runaways.

The "Self-Validating" Protocol (Mixed Anhydride Method):

| Parameter | Specification | Reason for Control |

| Solvent System | THF (Dry) | Water interferes with anhydride formation. |

| Temperature (Activation) | -5°C to 0°C | Prevents decomposition of the unstable mixed anhydride. |

| Temperature (Reduction) | < 15°C | Controls H₂ evolution rate. |

| NaBH₄ Dosing | Solid addition (portions) or aqueous solution | prevents accumulation of unreacted hydride (thermal bomb). |

Step-by-Step Procedure:

-

Activation: Charge 2-methylthionicotinic acid (1.0 equiv) and THF. Cool to 0°C. Add Triethylamine (1.1 equiv). Dropwise add Ethyl Chloroformate (1.1 equiv). Stir 30 min. Validation: White precipitate (Et₃N·HCl) confirms activation.

-

Filtration (Optional but Recommended): Filter off Et₃N·HCl salts under N₂ to prevent clogging during the next step.

-